(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide is a useful research compound. Its molecular formula is C23H19Cl2NO2 and its molecular weight is 412.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidation Reactivity and Spectroscopic Studies
- Propenoidic phenols, including compounds similar to (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide, have been studied for their oxidation reactivity. These studies involve oxidation with dioxygen in the presence of specific catalysts, revealing insights into the conversion yields and the influence of reaction solvents and substituents (Bolzacchini et al., 1996).
Thermodynamic Properties in Organic Solvents
- The fusion temperature and dissolution temperature dependence of similar compounds have been analyzed in various organic solvents. This research provides valuable data on differential enthalpies, entropies of the solution, and effects of intermolecular interaction on solubility (Sobechko et al., 2017).
Molecular Structure and Photochemistry
- Studies on molecular structures and photochemical behavior of related compounds have shown that molecular conformation can be dependent on environmental factors. This includes changes in conformation based on solvent type and phase, offering insights into the electronic structure of these molecules (Lewis & Yoon, 1994).
Synthesis and Labeling Studies
- Research has been conducted on the synthesis of related compounds, focusing on specific labeling techniques. Such studies are crucial for understanding the chemical pathways and potential applications of these compounds in various fields (Valcavi, 1974).
Solubility and Thermodynamic Modeling
- The solubility of derivatives in different solvents has been extensively studied. These studies are critical for process optimization in synthetic chemistry, especially for isolating pure compounds efficiently (Souza et al., 2018).
Generation and Reactions of Allylic Carbanion Species
- Specific derivatives have been shown to produce allylic carbanion species, which react with aldehydes and ketones. This indicates potential applications in organic synthesis and chemical reactions (Kitaoka et al., 1983).
Inhibitory Properties in Human Histone Deacetylase
- Certain N-hydroxy-3-phenyl-2-propenamides, related to the compound of interest, have been found to be potent inhibitors of human histone deacetylase, with implications in cancer research and treatment (Remiszewski et al., 2003).
Properties
IUPAC Name |
(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2/c1-16-4-2-3-5-22(16)26-23(27)13-8-17-6-11-20(12-7-17)28-15-18-9-10-19(24)14-21(18)25/h2-14H,15H2,1H3,(H,26,27)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTQRQPSNACDEI-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.